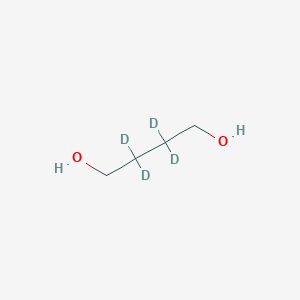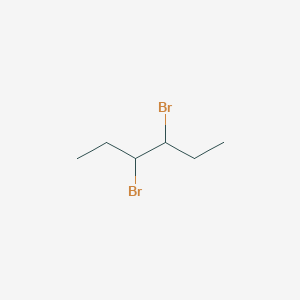
苯丙氨酰酪氨酸
描述
苯丙氨酰酪氨酸是由苯丙氨酸和酪氨酸组成的二肽。它是蛋白质消化或蛋白质分解代谢的中间产物。 二肽是有机化合物,包含由肽键连接的两个α-氨基酸的序列 .
科学研究应用
苯丙氨酰酪氨酸在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其在蛋白质合成和代谢中的作用。
医学: 研究其潜在的治疗作用,并作为某些疾病的生物标志物。
作用机理
苯丙氨酰酪氨酸通过各种分子途径发挥作用:
蛋白质合成: 它在翻译过程中被整合到蛋白质中,由氨酰-tRNA 合成酶促进。
与相似化合物的比较
苯丙氨酰酪氨酸类似于其他由芳香族氨基酸组成的二肽,例如:
苯丙氨酰甘氨酸: 由苯丙氨酸和甘氨酸组成。
酪氨酰甘氨酸: 由酪氨酸和甘氨酸组成。
苯丙氨酰亮氨酸: 由苯丙氨酸和亮氨酸组成。
独特性
苯丙氨酰酪氨酸的独特性在于同时存在苯丙氨酸和酪氨酸,这使其能够参与多种生化反应和途径。 这种双重组成也增强了其作为治疗剂和研究工具的潜力 .
作用机制
Target of Action
Phenylalanyltyrosine is a dipeptide composed of phenylalanine and tyrosine . Its primary targets are the aminoacyl-tRNA synthetases (aaRS), specifically phenylalanyl-tRNA synthetase (PheRS) and tyrosyl-tRNA synthetase (TyrRS) . These enzymes are known for their ability to recognize cognate substrates that differ by only a hydroxyl group at the para position of the substrate phenyl ring .
Mode of Action
The mode of action of Phenylalanyltyrosine involves its interaction with its targets, the aaRS. The inherent promiscuity of bacterial translation is demonstrated by the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups in an E. coli-derived cell-free system . Competitive studies using the cell-free system show that the aaRS have at least two orders of magnitude higher specificity for the native substrate over these structural analogues .
Biochemical Pathways
The metabolic pathway responsible for the biosynthesis of aromatic amino acids and for vitamin-like derivatives such as folic acid and ubiquinones is a major enzyme network in nature . In higher plants, this pathway plays an even larger role since it is the source of precursors for numerous phenylpropanoid compounds, lignins, auxins, tannins, cyanogenic glycosides, and an enormous variety of other secondary metabolites .
Pharmacokinetics
The aminoacylation reaction catalyzed by aars is the first step in protein synthesis and is accomplished via two stages . The amino acid first uses adenosine triphosphate (ATP) to form an aminoacyl-adenylate along with the release of pyrophosphate, followed by transfer of the amino acid to the terminal adenosine of the cognate tRNA .
Result of Action
The result of Phenylalanyltyrosine’s action is the incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis . Some non-canonical amino acids display quite diverse physiological and pharmaceutical activity . Further, some hydroxylated derivatives are found to be the most abundant modified amino acids bound to proteins that are commonly detected in pathological tissues, and their misincorporation has been associated with a wide variety of pathological conditions such as aging, atherosclerosis, cataractogenesis, myocardial ischemia and reperfusion, and neurodegenerative disorders such as Parkinson’s diseases .
Action Environment
The action environment of Phenylalanyltyrosine is primarily within the cell, where it interacts with its target enzymes. The efficiency of its action can be influenced by various environmental factors, including the presence of other competing substrates and the specific conditions of the cell-free system in which it is incorporated
生化分析
Biochemical Properties
Phenylalanyltyrosine interacts with various enzymes, proteins, and other biomolecules. The metabolic pathway responsible for the biosynthesis of aromatic amino acids, such as phenylalanine and tyrosine, is a major enzyme network in nature . This pathway interfaces with carbohydrate metabolism at the reaction catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase .
Cellular Effects
Phenylalanyltyrosine has significant effects on various types of cells and cellular processes. High levels of this amino acid impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Molecular Mechanism
Phenylalanyltyrosine exerts its effects at the molecular level through various mechanisms. For instance, inherent promiscuity of bacterial translation is demonstrated by mass spectrometric quantification of the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups in an E. coli-derived cell-free system .
Dosage Effects in Animal Models
They allow scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
Phenylalanyltyrosine is involved in the metabolic pathway responsible for the biosynthesis of aromatic amino acids . This pathway interfaces with carbohydrate metabolism at the reaction catalyzed by DAHP synthase .
Transport and Distribution
It is known that separate biochemical pathways of aromatic biosynthesis may exist in the spatially separated microenvironments of the plastid and cytosolic compartments .
Subcellular Localization
It is known that separate biochemical pathways of aromatic biosynthesis may exist in the spatially separated microenvironments of the plastid and cytosolic compartments .
准备方法
合成路线和反应条件
苯丙氨酰酪氨酸可以通过苯丙氨酸和酪氨酸的缩合反应合成。该反应通常涉及在诸如三乙胺之类的碱存在下使用偶联试剂,例如二环己基碳二酰亚胺 (DCC)。 反应在诸如二甲基甲酰胺 (DMF) 之类的有机溶剂中于室温下进行 .
工业生产方法
在工业环境中,苯丙氨酰酪氨酸的生产可能涉及使用酶促方法。诸如氨酰-tRNA 合成酶之类的酶可用于催化二肽从其组成氨基酸的形成。 这种方法具有高特异性和效率 .
化学反应分析
反应类型
苯丙氨酰酪氨酸经历各种化学反应,包括:
氧化: 酪氨酸的酚羟基可以被氧化形成醌。
还原: 取代苯丙氨酸衍生物上的硝基可以被还原为胺。
取代: 卤代苯丙氨酸衍生物可以发生亲核取代反应.
常用试剂和条件
氧化: 通常使用诸如过氧化氢或高锰酸钾之类的试剂。
还原: 催化氢化或使用诸如硼氢化钠之类的还原剂。
主要形成的产物
氧化: 醌和其他氧化衍生物。
还原: 胺和还原衍生物。
取代: 取代的苯丙氨酸衍生物.
相似化合物的比较
Phenylalanyltyrosine is similar to other dipeptides composed of aromatic amino acids, such as:
Phenylalanylglycine: Composed of phenylalanine and glycine.
Tyrosylglycine: Composed of tyrosine and glycine.
Phenylalanylleucine: Composed of phenylalanine and leucine.
Uniqueness
Phenylalanyltyrosine is unique due to the presence of both phenylalanine and tyrosine, which allows it to participate in a diverse range of biochemical reactions and pathways. This dual composition also enhances its potential as a therapeutic agent and a research tool .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-15(10-12-4-2-1-3-5-12)17(22)20-16(18(23)24)11-13-6-8-14(21)9-7-13/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRLASFHBWESK-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333656 | |
| Record name | L-Phenylalanyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17355-18-9 | |
| Record name | L-Phenylalanyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylalanyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenylalanyltyrosine interact with biological systems to exert its effects, particularly regarding blood pressure regulation?
A1: Current research suggests that phenylalanyltyrosine may interact with the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. [] This system is responsible for maintaining blood pressure homeostasis, and its dysregulation is implicated in hypertension. While the precise mechanism of action remains under investigation, computational studies using molecular docking have been employed to explore phenylalanyltyrosine's potential as an inhibitor of key RAAS enzymes like angiotensin-converting enzyme (ACE) and as a blocker of angiotensin II type 1 receptors (AT1R). [] These enzymes and receptors play critical roles in the RAAS cascade, ultimately influencing blood vessel constriction and fluid balance. Inhibiting ACE or blocking AT1R could potentially lead to vasodilation and a decrease in blood pressure. Further experimental validation is needed to confirm these interactions and elucidate the specific mechanisms underlying phenylalanyltyrosine's effects on blood pressure.
Q2: What is known about the structural characteristics of phenylalanyltyrosine?
A2: While a detailed spectroscopic characterization is not available in the provided abstracts, we know that phenylalanyltyrosine (H-Phe-Tyr-OH) is a dipeptide consisting of L-phenylalanine and L-tyrosine linked by a peptide bond. [] The presence of a phenyl group in the structure appears crucial for its biological activity, specifically its ability to reduce cytochrome C. [] Further research, including techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, could provide a more comprehensive understanding of its structural features and how they relate to its activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)




![SODIUM (6R-TRANS)-3-(ACETOXYMETHYL)-8-OXO-7-(1H-TETRAZOL-1-YLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE](/img/structure/B106761.png)








